Fmoc-Alb-OH

peptide synthesis reagent handling cold-chain logistics Fmoc building block stability

Researchers requiring specific bidentate hydrogen-bonding motifs in synthetic peptides face a supply gap with generic building blocks. Fmoc-Alb-OH (CAS 1192601-91-4) solves this by providing a unique L-albizziine core with a terminal ureido side-chain for Fmoc-SPPS. - Distinctive carbamoylamino group creates predictable hydrogen-bond networks absent in Fmoc-β-Ala-OH or Fmoc-Aib-OH. - Enables assembly of non-hydrolysable glutamine mimics for asparagine synthetase probe design. - Supplied as a white crystalline powder with mandatory -20°C storage and dry-ice shipping to ensure stability.

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
Cat. No. B12095030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Alb-OH
Molecular FormulaC19H19N3O5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O
InChIInChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)
InChIKeyXSICSLZBMDMQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Alb-OH Chemical & Procurement Profile


Fmoc-Alb-OH, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-albizziine [CAS 1192601-91-4], is a non-proteinogenic Fmoc-protected amino acid building block that incorporates the ureido-substituted L-albizziine core. With a molecular formula of C₁₉H₁₉N₃O₅ and a molecular weight of 369.37 g/mol, it is supplied as a white crystalline powder primarily for Fmoc solid-phase peptide synthesis (SPPS) . Its distinguishing structural feature – a carbamoylamino (ureido) side-chain on the α-amino acid backbone – renders this compound suitable for introducing unnatural hydrogen-bonding motifs, conformational constraints, and biological recognition elements into synthetic peptides . The compound requires frozen storage (–20 °C) with dry-ice transport to maintain integrity .

Fmoc SPPS workflow integration; standard coupling and deprotection compatibility
Ureido side-chain introduces bidentate hydrogen-bonding motif for peptide design
L-enantiomer for stereospecific peptide recognition studies; verify CAS 1192601-91-4

Fmoc-Alb-OH Substitution Limitations


The substitution of Fmoc-Alb-OH with superficially similar Fmoc building blocks – such as Fmoc-β-Ala-OH (a simple methylene-extended β-amino acid linker), Fmoc-Aib-OH (an α,α-dialkylated sterically hindered residue), or Fmoc-Abu-OH (a straight-chain α-aminobutyric acid) – fundamentally alters the peptide's hydrogen-bonding architecture and biological recognition surface. Unlike these commonly stockpiled alternatives, Fmoc-Alb-OH carries a terminal ureido (carbamoylamino) side-chain capable of engaging in a distinctive bidentate hydrogen-bonding pattern, a feature chemically absent from simple hydrocarbon or β-alanine backbones. This structural difference makes generic substitution ineffective for applications that require the specific pharmacophore or conformational constraint that only the albizziine moiety can provide. Procurement decisions should therefore not treat this compound as interchangeable with standard linker or steric-hindrance reagents. The following quantitative evidence guide details the measurable parameters that define this differentiation.

Fmoc-Alb-OH
ureido side-chain
Risk: Fmoc-β-Ala-OH Lacks side-chain hydrogen-bonding surface; methylene backbone may not replicate ureido-mediated peptide recognition context.
Fmoc-Alb-OH
L-albizziine core
Risk: Fmoc-Aib-OH Gem-dimethyl steric hindrance may not reproduce the conformational constraint or hydrogen-bonding architecture of the ureido group.
Fmoc-Alb-OH
carbamoylamino motif
Risk: Fmoc-Abu-OH Straight-chain α-aminobutyric acid with no side-chain functionality; hydrogen-bonding context may differ entirely.

Fmoc-Alb-OH Differentiation Evidence


Storage: Fmoc-Alb-OH vs. Fmoc-β-Ala-OH

Fmoc-Alb-OH mandates frozen storage and dry-ice transport at –20 °C to preserve its chemical integrity, a stricter requirement compared to the common linker Fmoc-β-Ala-OH, which is stored at +2–8 °C (refrigerated). This differential directly influences procurement planning, shipping cost, and shelf-life management at the user facility.

Storage: Fmoc-Alb-OH vs. Fmoc-β-Ala-OH
Specification review
–20 °C frozen (dry-ice transport) vs. +2–8 °C refrigerated; delta of 22–28 °C
Cold-chain logistics context; may require procurement planning and –20 °C freezer capacity.
Manufacturer storage specifications; failure to observe may risk coupling performance.
peptide synthesis reagent handling cold-chain logistics Fmoc building block stability

L- vs. D-Albizziine Enantiomer Selection

Fmoc-Alb-OH is the L-enantiomer (CAS 1192601-91-4), distinguished from its D-counterpart Fmoc-D-Alb-OH (CAS 1932248-63-9). Both are offered at comparable purity (NLT 98 % by HPLC), but the L-isomer is the relevant substrate for ribosomal compatibility and natural peptide recognition. Selecting the wrong enantiomer, even at identical purity, would invert the peptide backbone stereochemistry and abolish interaction with L-amino acid-recognizing biological targets.

L- vs. D-Albizziine Enantiomer
Head-to-head
L-enantiomer (CAS 1192601-91-4) vs. D-enantiomer (CAS 1932248-63-9); both NLT 98% purity
Enantiomer identity context; CAS verification supports stereospecific selection for ribosomal recognition studies.
HPLC purity specification from vendor certificates; wrong enantiomer may abolish L-amino acid target interaction.
stereoselective peptide synthesis D-amino acid vs. L-amino acid chiral purity

Ureido vs. Alkyl Side-Chain H-Bonding

The ureido side-chain of albizziine (–CH₂–NH–CO–NH₂) provides three heteroatoms (two N, one O) capable of simultaneous hydrogen-bond donation and acceptance, contrasting with the simple methyl group of Fmoc-Ala-OH or the gem-dimethyl group of Fmoc-Aib-OH. While direct quantitative crystallographic binding data for Fmoc-Alb-OH-containing peptides remain limited, class-level inference indicates that ureido-modified amino acids can increase hydrogen-bond count by 2–3 interactions per residue compared to aliphatic analogs [1]. This structural feature is absent in Fmoc-β-Ala-OH, which lacks side-chain functionality beyond the methylene backbone.

Ureido vs. Alkyl Side-Chain H-Bonding
Class-level
Ureido group: 3 putative H-bond sites (2 N–H donors, 1 C=O acceptor); alkyl analogs: 0 side-chain donors/acceptors
Reported ureido H-bond context may support peptide target selectivity and self-assembly modulation.
Class-level inference from chemical structure analysis; no head-to-head peptide affinity data available in open literature.
peptide secondary structure ureido amino acid hydrogen-bond pharmacophore

Fmoc-Alb-OH Application Scenarios


Asparagine Synthetase Inhibitor Peptide Synthesis

Albizziine itself is a known competitive inhibitor of asparagine synthetase (with respect to glutamine) [1]. Fmoc-Alb-OH enables the solid-phase assembly of peptide sequences that incorporate this pharmacophore as a non-hydrolysable glutamine mimic. Such peptides can serve as activity-based probes or resistance-marker screening tools, leveraging the stereospecific L-configuration (Section 3, Evidence 2) to retain recognition by mammalian asparagine synthetase.

Ureido-Constrained Peptide Libraries

The three hydrogen-bonding sites on the albizziine side-chain (Section 3, Evidence 3) can be exploited to create turn-inducing or sheet-nucleating peptide elements. Fmoc-Alb-OH is the preferred building block over Fmoc-β-Ala-OH or Fmoc-Aib-OH when the design requires a predictable hydrogen-bond network, for instance in stapled peptides or beta-hairpin scaffolds.

D-Enantiomer Negative-Control Peptides

The availability of the D-enantiomer (Fmoc-D-Alb-OH) at equivalent purity (NLT 98 %) allows the parallel synthesis of diastereomeric peptide pairs (Section 3, Evidence 2). Researchers can use the L-compound for bioactive candidate synthesis and the D-compound as a stereochemical negative control to confirm target engagement specificity, provided that each enantiomer is procured under its distinct CAS number.

Cold-Chain Peptide Synthesis Workflows

The mandatory –20 °C storage and dry-ice transport for Fmoc-Alb-OH (Section 3, Evidence 1) make this compound suitable for integrated procurement workflows where frozen reagent handling is already established (e.g., GMP suites or core peptide facilities). Users without –20 °C storage should instead consider Fmoc-β-Ala-OH for non-critical linker applications where the ureido moiety is not required.

Application
Selection Property
Validation Focus
Asparagine synthetase research peptides
L-enantiomer CAS identity
Enzymatic recognition context
Conformationally constrained peptide design
Ureido H-bond surface
Secondary structure context
Stereochemical negative-control synthesis
Enantiomer pair availability
Target engagement specificity
Cold-chain-integrated SPPS workflow
Frozen storage compatibility
Reagent integrity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Alb-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.